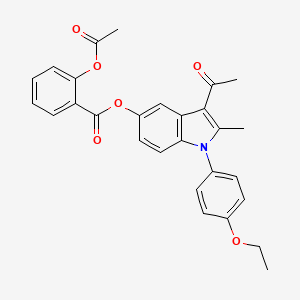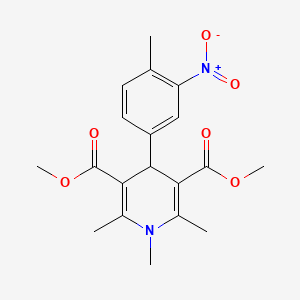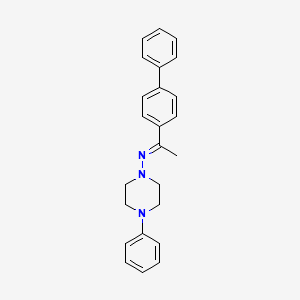![molecular formula C31H26N2O3 B11675488 4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate](/img/structure/B11675488.png)
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C25H22N2O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with 2-aminobenzoic acid derivatives, followed by cyclization to form the pyrazolo[1,5-c][1,3]benzoxazine core. The final step involves esterification with 4-methylbenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
化学反応の分析
Types of Reactions
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for drug development .
類似化合物との比較
Similar Compounds
- **7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone
- **9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone
Uniqueness
4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl 4-methylbenzoate is unique due to its specific substitution pattern and the presence of both pyrazolo and benzoxazine rings.
特性
分子式 |
C31H26N2O3 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
[4-[2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C31H26N2O3/c1-20-7-11-22(12-8-20)27-19-28-26-5-3-4-6-29(26)36-30(33(28)32-27)23-15-17-25(18-16-23)35-31(34)24-13-9-21(2)10-14-24/h3-18,28,30H,19H2,1-2H3 |
InChIキー |
ZHCWKUBSAVXAFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675412.png)

![2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11675426.png)
![3-(4-chlorophenyl)-2-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11675442.png)
![(4-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,6-diiodophenoxy)acetic acid](/img/structure/B11675449.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11675453.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675469.png)
![4-{(1E)-1-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11675475.png)
![N'-[(E)-furan-2-ylmethylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11675478.png)
![N-{(1Z)-3-(benzylamino)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B11675482.png)
![(2Z)-2-[1-(4-methoxyanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11675483.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11675486.png)
